molecular formula C5H15ClN2 B1420209 (3-Methylbutan-2-yl)hydrazine hydrochloride CAS No. 1193390-05-4

(3-Methylbutan-2-yl)hydrazine hydrochloride

Cat. No.: B1420209
CAS No.: 1193390-05-4
M. Wt: 138.64 g/mol
InChI Key: OMYCMNVNCVLWOM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (3-Methylbutan-2-yl)hydrazine hydrochloride typically involves the reaction of (3-Methylbutan-2-yl)hydrazine with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(3-Methylbutan-2-yl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(3-Methylbutan-2-yl)hydrazine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Methylbutan-2-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological research .

Comparison with Similar Compounds

(3-Methylbutan-2-yl)hydrazine hydrochloride can be compared with other similar compounds, such as:

    (3-Methylbutan-2-yl)hydrazine: The parent compound without the hydrochloride group.

    Hydrazine derivatives: Compounds with similar hydrazine functional groups but different alkyl or aryl substituents.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

3-methylbutan-2-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.ClH/c1-4(2)5(3)7-6;/h4-5,7H,6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYCMNVNCVLWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193390-05-4
Record name Hydrazine, (1,2-dimethylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193390-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methylbutan-2-yl)hydrazine hydrochloride
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Reactant of Route 6
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